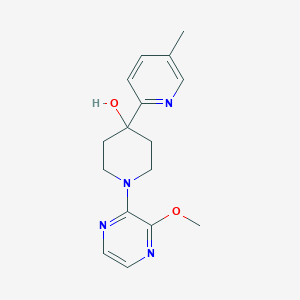![molecular formula C11H10N4O3 B5298219 N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5298219.png)
N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide, also known as PAOOCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PAOOCA belongs to the class of oxadiazole derivatives and has a unique structure that makes it a promising candidate for drug development and other scientific applications.
Mecanismo De Acción
The mechanism of action of N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide has been shown to induce cell cycle arrest and apoptosis, which may be related to its ability to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide has also been shown to inhibit the production of inflammatory cytokines in vitro, suggesting that it may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide has several advantages for laboratory experiments, including its high purity and stability. However, one limitation is that it may exhibit low solubility in certain solvents, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide. One potential area of investigation is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of research could focus on the development of new synthetic methods for N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide and its potential interactions with other drugs and biological molecules.
Métodos De Síntesis
N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide can be synthesized using a variety of methods, including the reaction of 2-phenylacetic acid with oxalyl chloride and subsequent reaction with hydrazine hydrate. Another method involves the reaction of 2-phenylacetic acid with thionyl chloride and subsequent reaction with hydrazine hydrate. Both methods have been reported to yield high purity N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide.
Aplicaciones Científicas De Investigación
N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide has been extensively studied for its potential applications in various scientific fields. In drug development, N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide has been shown to exhibit potent antitumor activity against various cancer cell lines. N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide has also been investigated for its potential as an anti-inflammatory and anti-bacterial agent.
Propiedades
IUPAC Name |
[(Z)-[amino(1,2,4-oxadiazol-3-yl)methylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-10(11-13-7-17-15-11)14-18-9(16)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUDSSISBLLOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(C2=NOC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(/C2=NOC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5298140.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B5298142.png)
![4,4'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)bis[N-(2-bromophenyl)butanamide]](/img/structure/B5298160.png)


![methyl 2-methyl-6-oxo-7-[3-(trifluoromethoxy)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5298175.png)
![2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B5298181.png)
![6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5298191.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5298200.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298208.png)
![4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5298225.png)

